molecular formula C4H10ClNO3 B13537537 Methyl 2-(aminooxy)propanoate hydrochloride

Methyl 2-(aminooxy)propanoate hydrochloride

Cat. No.: B13537537
M. Wt: 155.58 g/mol
InChI Key: SZYDMIDEVVKHLP-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)propanoate hydrochloride is a chiral organic compound featuring an aminooxy (-ONH₂) group at the second carbon of a propanoate ester backbone, with a methyl ester group and a hydrochloride counterion. These analogs are critical in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, or chiral building blocks due to their reactive aminooxy and ester functionalities.

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

methyl 2-aminooxypropanoate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H

InChI Key

SZYDMIDEVVKHLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)ON.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)propanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

Methyl 2-(aminooxy)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)propanoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can modulate various biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of Methyl 2-(aminooxy)propanoate hydrochloride analogs:

Compound Name CAS Molecular Formula Substituents Functional Groups Applications/Notes Sources
2-(Aminooxy)-2-methylpropanoic acid hydrochloride 89766-91-6 C₄H₁₀ClNO₃ Aminooxy (-ONH₂) and methyl (-CH₃) at C2 Carboxylic acid, hydrochloride Precursor for ester derivatives; potential use in peptide coupling
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride 1800300-79-1 C₅H₁₂ClNO₃ Amino (-NH₂) at C2, methoxy (-OCH₃) at C3 Ester, amine, hydrochloride Chiral intermediate in asymmetric synthesis
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride 2445792-37-8 C₈H₁₈ClNO₄ Aminoethoxyethoxy chain at C3 Ester, ether, hydrochloride Lab reagent for drug delivery systems
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride 1391077-87-4 C₁₂H₁₈ClNO₄S Amino (-NH₂) and methanesulfonylphenyl at C2 Ester, sulfone, hydrochloride Pharmaceutical research (e.g., kinase inhibitors)

Key Differences and Implications

Substituent Position and Reactivity: Aminooxy vs. Amino Groups: The aminooxy group (-ONH₂) in 2-(aminooxy)-2-methylpropanoic acid hydrochloride is more nucleophilic than the amino group (-NH₂) in (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride , enabling selective reactions in heterocycle or conjugate addition syntheses. Ester vs. Acid Forms: The carboxylic acid derivative (CAS 89766-91-6) requires esterification for enhanced solubility in organic solvents, whereas pre-formed esters (e.g., CAS 1800300-79-1 ) are directly applicable in coupling reactions.

Steric and Electronic Effects: Methyl or phenyl substituents (e.g., Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride ) increase steric hindrance, affecting reaction rates in stereoselective syntheses. Electron-withdrawing groups like sulfonyl (CAS 1391077-87-4 ) enhance stability but reduce nucleophilicity.

Chirality and Applications: Chiral centers in compounds like (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride (CAS 105328-90-3) are critical for enantioselective catalysis or drug development, where stereochemistry dictates biological activity.

Biological Activity

Methyl 2-(aminooxy)propanoate hydrochloride is a compound with significant biological activity, primarily attributed to its unique ability to form stable oxime linkages with carbonyl-containing compounds. This property enables its applications in various biochemical contexts, including enzyme inhibition and bioconjugation. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

The biological activity of this compound is largely due to its aminooxy group , which facilitates specific binding to carbonyl substrates. This interaction is crucial for:

  • Enzyme Inhibition : The compound can inhibit enzymes that require carbonyl groups for their activity, thereby modulating various metabolic pathways.
  • Bioconjugation : Its ability to form oxime linkages allows for the labeling and modification of biomolecules, making it a valuable tool in biochemical research.

Research Findings

Recent studies have focused on the compound's interactions with various molecular targets and its potential therapeutic applications. Key findings include:

  • Inhibition Studies : Research indicates that methyl 2-(aminooxy)propanoate can effectively inhibit certain enzymes involved in metabolic processes, providing insights into its potential as a therapeutic agent in conditions where enzyme regulation is critical.
  • Bioconjugation Applications : The compound has been utilized in bioconjugation techniques, allowing researchers to label proteins and other biomolecules for tracking and analysis in cellular studies.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Enzyme Inhibition Assays : In vitro studies demonstrated that methyl 2-(aminooxy)propanoate effectively inhibited the activity of specific carbonyl-dependent enzymes. These assays provided quantitative data on the compound's inhibitory potency and its potential applications in drug development.
  • Bioconjugation Experiments : The compound was employed in bioconjugation experiments where it successfully labeled proteins without significantly altering their biological activity. This characteristic makes it an attractive candidate for developing targeted therapies and diagnostic tools.

Comparative Analysis

To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Propanoic acid, 2-hydroxy-2-methyl-, methyl esterC5H10O3Contains a hydroxy group; used in flavoring
Propanoic acid, 2-oxo-, methyl esterC4H8O3Contains a keto group; involved in metabolic processes
2-(Aminooxy)propanoic acidC4H9NO3Lacks the ester functionality; used as a reagent

Methyl 2-(aminooxy)propanoate stands out due to its unique combination of aminooxy and ester functional groups, which provides versatile reactivity not present in many similar compounds. This versatility enhances its utility in both synthetic organic chemistry and biological applications.

Q & A

Q. Advanced

  • pH Sensitivity : The aminooxy group (-ONH2) is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Buffers like PBS (pH 7.4) are ideal .
  • Temperature : Store at 4°C for short-term use; lyophilization recommended for long-term storage to prevent decomposition .
  • Light Exposure : Protect from UV light to avoid radical-mediated degradation .

How does the aminooxy group in this compound facilitate its interaction with carbonyl-containing biomolecules?

Advanced
The aminooxy group reacts with ketones or aldehydes via oxime ligation, forming stable Schiff base intermediates. This mechanism is exploited in:

  • Bioconjugation : Labeling proteins (e.g., antibodies) with fluorescent probes .
  • Enzyme Inhibition : Mimics substrate carbonyl groups, blocking active sites (e.g., serine proteases) .
    Kinetics : Second-order rate constants (k2) range from 10<sup>-2</sup> to 10<sup>-1</sup> M<sup>-1</sup>s<sup>-1</sup>, depending on carbonyl electrophilicity .

What analytical techniques are most effective for quantifying impurities in this compound, and how are they validated?

Q. Advanced

Technique Target Impurities Validation Parameters Reference
HPLC-UV Unreacted hydroxylamine, ester hydrolysis byproductsLinearity (R<sup>2</sup> > 0.999), LOD ≤ 0.1%
LC-MS/MS Trace metal catalysts (e.g., Pd from coupling reactions)Recovery (95–105%), precision (RSD < 5%)
TGA Residual solvents (methanol, ethanol)Weight loss profiles (25–150°C)

How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a nucleophile?

Advanced
Conflicting studies on nucleophilicity arise from solvent effects:

  • Polar Protic Solvents (e.g., water): Reduce reactivity due to hydrogen bonding with -ONH2.
  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity (kinetic studies show 3× faster oxime formation in DMF vs. water) .
    Recommendation : Use computational models (DFT) to compare transition states in different solvents .

What role does this compound play in the synthesis of oxime-based prodrugs, and what are the methodological challenges?

Advanced
It serves as a linker for drug conjugation, enabling pH-sensitive release. Challenges :

  • Steric Hindrance : Bulky drugs (e.g., doxorubicin) require spacers (e.g., PEG) to improve reaction efficiency .
  • In Vivo Stability : Optimize oxime bond hydrolysis rates using substituent tuning (electron-withdrawing groups increase stability) .

How do structural modifications of this compound impact its reactivity in multi-step synthetic pathways?

Q. Advanced

Modification Effect on Reactivity Application Example Reference
Methyl → Ethyl Ester Slower hydrolysis (enhanced plasma stability)Pro-drugs for sustained release
Chiral Center Introduction Enantioselective binding (e.g., to GABA receptors)Neuropharmacology studies

What are the solubility properties of this compound in common organic solvents, and how do they affect experimental design?

Q. Basic

Solvent Solubility (mg/mL) Use Case
Water50Aqueous reactions, biological assays
Ethanol120Recrystallization
DCM200Organic-phase reactions
Design Impact : High DCM solubility enables use in Schlenk-line syntheses under inert conditions .

What in silico approaches are recommended for predicting the pharmacokinetic behavior of derivatives synthesized from this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (logBB) for CNS-targeted drugs .
  • QSAR Models : Corlate substituent electronegativity with metabolic clearance rates (e.g., CYP450 interactions) .
  • Docking Studies : Predict binding affinities to targets like carbonic anhydrase using AutoDock Vina .

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